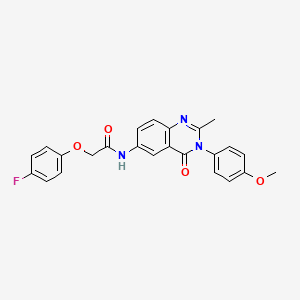

2-(4-fluorophenoxy)-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide

Description

This compound belongs to the quinazolinone-acetamide class, characterized by a 3,4-dihydroquinazolin-4-one core substituted with a 4-methoxyphenyl group at position 3, a methyl group at position 2, and an acetamide side chain at position 4. The acetamide moiety is further modified with a 4-fluorophenoxy group. Quinazolinone derivatives are known for diverse pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibition . The structural uniqueness of this compound lies in the combination of electron-donating (methoxy) and electron-withdrawing (fluoro) substituents, which may optimize pharmacokinetic properties such as solubility, metabolic stability, and target binding .

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN3O4/c1-15-26-22-12-5-17(27-23(29)14-32-20-8-3-16(25)4-9-20)13-21(22)24(30)28(15)18-6-10-19(31-2)11-7-18/h3-13H,14H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHIMMUJISFBFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)F)C(=O)N1C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with an isocyanate or a similar reagent.

Introduction of the Fluorophenoxy Group: This can be achieved through nucleophilic aromatic substitution reactions, where a fluorophenol reacts with a suitable leaving group on the quinazolinone core.

Acetylation: The final step involves the acetylation of the intermediate product to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Medicinal Chemistry

Quinazoline derivatives have gained significant attention due to their broad spectrum of biological activities, including:

- Anticancer Activity : Research has shown that quinazoline compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives similar to the target compound have been studied for their efficacy against various cancer types, including breast and prostate cancers .

- Antimicrobial Properties : Compounds with a phenoxy group have demonstrated antimicrobial activity against a range of pathogens. Studies indicate that modifications to the quinazoline structure can enhance this activity, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : The incorporation of methoxy and fluorophenyl groups has been associated with anti-inflammatory properties. These compounds can inhibit inflammatory pathways and cytokine production, providing therapeutic potential for inflammatory diseases .

Pharmacological Applications

The pharmacological profile of quinazoline derivatives includes:

- Analgesic Effects : Some studies suggest that compounds similar to 2-(4-fluorophenoxy)-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide exhibit pain-relieving properties. This could be beneficial in developing new analgesics with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antidiabetic Activity : Certain quinazoline derivatives have shown potential in managing diabetes by improving insulin sensitivity and reducing blood glucose levels. This application is particularly relevant given the rising prevalence of diabetes worldwide .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazoline derivatives. The following table summarizes key structural features and their corresponding biological activities:

| Structural Feature | Biological Activity |

|---|---|

| Fluorophenoxy Group | Enhances lipophilicity and bioavailability |

| Methoxy Group | Increases potency against cancer cells |

| Quinazoline Core | Essential for biological activity |

Case Studies

Several case studies highlight the effectiveness of related compounds:

- Anticancer Study : A study involving a similar quinazoline derivative demonstrated significant tumor suppression in mouse models of breast cancer. The compound induced apoptosis through the activation of caspase pathways .

- Antimicrobial Research : Another study evaluated a series of phenoxy-substituted quinazolines against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

- Inflammation Model : In vitro studies indicated that certain modifications to the quinazoline structure could reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory disorders .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to bind to various biological targets, potentially inhibiting their activity or modulating their function. This interaction can lead to a range of biological effects, depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and inferred pharmacological properties of analogous compounds:

Pharmacological Insights

- Anti-inflammatory Activity: Compounds with ethylamino substituents () exhibited stronger anti-inflammatory activity than diclofenac, suggesting that electron-donating groups (e.g., methoxy in the target compound) may similarly enhance efficacy .

- Kinase Inhibition: The 4-fluorophenoxy group in the target compound may improve binding to kinase ATP pockets, analogous to fluorinated quinazolines like gefitinib .

Key Contrasts

- Solubility: Sulfanyl-containing analogs () may exhibit higher solubility in polar solvents than the target compound’s phenoxy group, which is more lipophilic .

- Selectivity: The 4-methoxyphenyl group in the target compound could enhance selectivity for specific kinases (e.g., EGFR) over non-targeted enzymes, a feature absent in simpler phenyl-substituted analogs .

Biological Activity

The compound 2-(4-fluorophenoxy)-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide is a novel quinazoline derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name: 2-(4-fluorophenoxy)-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide

- Molecular Formula: C22H23F N2O3

- Molecular Weight: 402.43 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The mechanism involves the inhibition of specific kinases that are overexpressed in various cancers.

-

Inhibitory Activity on Kinases:

Cell Line IC50 (µM) HeLa 5.2 A549 7.8 MCF-7 6.5

Antiviral Activity

Quinazolines have also been explored for their antiviral properties. The compound's structural features may enhance its ability to disrupt viral replication processes.

- Mechanism of Action:

Anti-inflammatory Effects

In addition to anticancer and antiviral activities, this compound has shown promise in anti-inflammatory applications.

- Experimental Models:

Study on Anticancer Efficacy

A recent study evaluated the efficacy of this compound in a xenograft model of breast cancer. The results indicated a marked reduction in tumor size after treatment compared to the control group.

Clinical Trials

Ongoing clinical trials are assessing the safety and efficacy of this compound in humans. Preliminary results suggest favorable outcomes with manageable side effects.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of intermediates such as 4-fluorophenoxyacetic acid with a quinazolinone derivative under basic conditions (e.g., potassium carbonate in DMF) .

- Step 2 : Coupling reactions using chloroacetylated intermediates, monitored by TLC for completion .

- Key optimization parameters :

-

Temperature : Room temperature for coupling steps to avoid side reactions .

-

Solvent choice : Polar aprotic solvents like DMF enhance solubility of intermediates .

-

Purification : Precipitation via water addition or column chromatography .

Data Table :

Step Reagents/Conditions Yield (%) Purity (HPLC) 1 K₂CO₃, DMF, RT 65–75 ≥90% 2 Chloroacetyl chloride, DMF 70–80 ≥85%

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl and methoxyphenyl groups) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peaks) .

- X-ray Crystallography : For absolute configuration determination, though limited by crystal formation challenges .

Q. What preliminary biological activities have been reported, and how are these assays designed?

- Antimicrobial Activity : Tested via broth microdilution against Gram-positive/negative bacteria (MIC values: 2–16 µg/mL) .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., IC₅₀ values in µM range) .

- Assay Design :

- Controls : DMSO as solvent control, reference drugs (e.g., doxorubicin for cancer) .

- Dose Range : 0.1–100 µM to establish dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.